molecular formula C15H25NO4 B609601 N-Me-N-bis(PEG2-propargyl) CAS No. 1835759-84-6

N-Me-N-bis(PEG2-propargyl)

Cat. No.: B609601
CAS No.: 1835759-84-6
M. Wt: 283.37
InChI Key: FFNULRWBMWQMJF-UHFFFAOYSA-N
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Description

N-Me-N-bis(PEG2-propargyl) is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of two propargyl groups, which are alkyne functional groups. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Mechanism of Action

Target of Action

N-Me-N-bis(PEG2-propargyl) is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

N-Me-N-bis(PEG2-propargyl) contains two propargyl groups that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The compound’s role in the synthesis of PROTACs involves the formation of this linkage, which connects the E3 ligase ligand and the target protein ligand .

Biochemical Pathways

The primary biochemical pathway involved in the action of N-Me-N-bis(PEG2-propargyl) is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. When N-Me-N-bis(PEG2-propargyl) is used to synthesize a PROTAC, the resulting compound can induce the degradation of specific target proteins via this pathway .

Pharmacokinetics

It is known that the compound’s hydrophilic polyethylene glycol (peg) spacer increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of N-Me-N-bis(PEG2-propargyl)'s action is the formation of a stable triazole linkage between azide-bearing compounds or biomolecules . When used in the synthesis of PROTACs, this leads to the degradation of the target protein .

Action Environment

The action of N-Me-N-bis(PEG2-propargyl) is influenced by the presence of copper, which is required for the catalyzation of the azide-alkyne Click Chemistry reaction . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability may be influenced by the hydration level of its environment .

Biochemical Analysis

Biochemical Properties

N-Me-N-bis(PEG2-propargyl) interacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and efficient, making N-Me-N-bis(PEG2-propargyl) a valuable tool in biochemical research .

Cellular Effects

As a component of PROTACs, it plays a crucial role in directing the degradation of specific target proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Me-N-bis(PEG2-propargyl) itself does not exert direct effects at the molecular level. Instead, it serves as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . The resulting PROTAC molecule can then recruit the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Temporal Effects in Laboratory Settings

Its role in the formation of stable triazole linkages suggests that it may contribute to the durability and longevity of the PROTACs in which it is incorporated .

Dosage Effects in Animal Models

The effects of N-Me-N-bis(PEG2-propargyl) at different dosages in animal models have not been extensively studied. As a component of PROTACs, its effects would likely depend on the specific target protein and the potency of the E3 ligase ligand .

Metabolic Pathways

Its primary function is to serve as a linker in the synthesis of PROTACs .

Transport and Distribution

As a component of PROTACs, its distribution would likely depend on the properties of the other components of the PROTAC molecule .

Subcellular Localization

As a component of PROTACs, its localization would likely depend on the target protein and the E3 ligase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Me-N-bis(PEG2-propargyl) typically involves the reaction of a PEG derivative with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of N-Me-N-bis(PEG2-propargyl) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Me-N-bis(PEG2-propargyl) primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the formation of a stable triazole linkage between the alkyne group of N-Me-N-bis(PEG2-propargyl) and an azide group on another molecule .

Common Reagents and Conditions

    Reagents: Copper sulfate, sodium ascorbate, azide-bearing compounds.

    Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature. .

Major Products

The major product formed from the CuAAC reaction is a triazole-linked compound, which is highly stable and can be used in various applications, including drug development and bioconjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Me-N-bis(PEG2-propargyl) is unique due to its optimal balance of solubility and reactivity. The presence of two propargyl groups allows for efficient click chemistry reactions, while the PEG backbone enhances solubility in aqueous media. This combination makes it a versatile and valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

N-methyl-2-(2-prop-2-ynoxyethoxy)-N-[2-(2-prop-2-ynoxyethoxy)ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-4-8-17-12-14-19-10-6-16(3)7-11-20-15-13-18-9-5-2/h1-2H,6-15H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNULRWBMWQMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOCC#C)CCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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